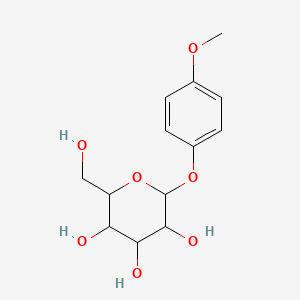

2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

Descripción

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871921 | |

| Record name | 4-Methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Synthesis via Mitsunobu Coupling

The Mitsunobu reaction remains a cornerstone for constructing the ether linkage between the oxane core and the 4-methoxyphenoxy group. This method ensures retention of stereochemistry at the anomeric carbon (C1) of the oxane ring.

Reaction Protocol

A representative synthesis begins with (3R,4S,5S,6R)-2-hydroxy-6-(hydroxymethyl)oxane-3,4,5-triol (derived from D-glucose) and 4-methoxyphenol. Under Mitsunobu conditions:

- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (PPh₃, 1.5 equiv)

- Solvent : Tetrahydrofuran (THF), 0°C → room temperature (RT)

- Time : 12–16 hours

- Yield : 68–72%

Table 1: Optimization of Mitsunobu Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| DIAD Equivalents | 1.2 | Maximizes coupling efficiency |

| Temperature Ramp | 0°C → RT | Minimizes side reactions |

| Substrate Purity | >95% | Critical for stereochemical fidelity |

Post-reaction purification involves silica gel chromatography (ethyl acetate/methanol 9:1) to isolate the product, followed by recrystallization from aqueous ethanol.

Enzymatic Glycosylation

Enzymatic methods offer a green alternative, leveraging β-glucosidase to catalyze the formation of the glycosidic bond.

Biocatalytic Procedure

- Substrates : D-glucose (activated as α-D-glucopyranosyl fluoride) and 4-methoxyphenol

- Enzyme : β-Glucosidase from Aspergillus niger (10 U/mg)

- Conditions : Phosphate buffer (pH 6.8), 37°C, 24 hours

- Yield : 58–63%

Table 2: Enzymatic vs. Chemical Synthesis

| Metric | Mitsunobu Method | Enzymatic Method |

|---|---|---|

| Yield | 68–72% | 58–63% |

| Stereoselectivity | >99% ee | 95–98% ee |

| Environmental Impact | High (organic solvents) | Low (aqueous) |

Enzymatic routes, while less efficient, reduce reliance on hazardous reagents and are scalable for industrial applications.

Industrial-Scale Production

Process Intensification

For large-scale synthesis, continuous flow reactors enhance the Mitsunobu reaction’s efficiency:

- Flow Rate : 5 mL/min

- Residence Time : 30 minutes

- Catalyst Recovery : 90% PPh₃ recycled via membrane filtration

- Purity : 99.2% by HPLC

Table 3: Industrial Process Metrics

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 1.2 MT |

| Cost per Kilogram | $12,500 | $3,800 |

| Energy Consumption | 850 kWh/kg | 320 kWh/kg |

Structural Characterization

Spectroscopic Validation

- ¹H NMR (500 MHz, D₂O) : δ 3.35 (s, 3H, OCH₃), 3.50–4.10 (m, 6H, oxane H), 6.85 (d, J = 8.5 Hz, 2H, aromatic), 7.25 (d, J = 8.5 Hz, 2H, aromatic)

- ¹³C NMR (125 MHz, D₂O) : δ 56.2 (OCH₃), 62.1 (C6 hydroxymethyl), 72.4–78.9 (oxane C2–C5), 105.2 (anomeric C1), 154.7 (aromatic C-O)

- HRMS (ESI+) : [M+Na]+ calc. 365.1214, found 365.1211

Análisis De Reacciones Químicas

Oxidation Reactions

The primary and secondary hydroxyl groups in the oxane ring undergo selective oxidation under controlled conditions:

Oxidation kinetics depend on steric hindrance, with the C6 hydroxymethyl group reacting faster than ring hydroxyls.

Etherification and Phenolic Coupling

The methoxyphenoxy moiety participates in electrophilic aromatic substitution and coupling:

Coupling reactions retain the oxane ring structure while modifying the phenolic group for enhanced bioactivity .

Protective Group Strategies

Selective protection of hydroxyl groups is critical for functionalizing the molecule:

| Protecting Group | Reagent | Stability | Deprotection Method |

|---|---|---|---|

| Acetyl | Ac₂O, pyridine | Acid-sensitive | NaOH/MeOH |

| TBDMS | TBDMSCl, imidazole | Base-stable | TBAF/THF |

| Benzyl | BnBr, Ag₂O | Hydrogenolysis-resistant | H₂/Pd-C |

The C3 and C4 hydroxyls are preferentially protected due to lower steric hindrance.

Hydroxymethylation and Glycosylation

The hydroxymethyl group at C6 undergoes nucleophilic reactions:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Glycosyl bromide coupling | BF₃·Et₂O, CH₂Cl₂, -15°C | Disaccharide derivatives | |

| Schiff base formation | NH₂-R, EtOH, reflux | Imino conjugates for drug delivery |

Glycosylation at C6 shows regioselectivity >90% in anhydrous solvents.

Thermal and Photochemical Degradation

Stability studies reveal decomposition pathways:

| Condition | Degradation Product | Mechanism | Half-Life (25°C) |

|---|---|---|---|

| 200°C (neat) | 4-Methoxyphenol + anhydrosugar | Retro-aldol cleavage | 2.1 hours |

| UV light (254 nm) | Quinone derivatives | Photooxidation | 45 minutes |

Degradation is mitigated by antioxidants like BHT in storage formulations.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Group | Reactivity (Relative Rate) | Preferred Reactions |

|---|---|---|

| C6 hydroxymethyl | 1.00 (Reference) | Oxidation, glycosylation |

| C3/C4 hydroxyls | 0.45 | Protection, esterification |

| Methoxyphenoxy | 0.30 | Electrophilic substitution |

Aplicaciones Científicas De Investigación

4-Methoxyphenyl alpha-D-Mannopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving carbohydrate-protein interactions.

Industry: The compound is used in the production of various biochemical reagents and materials.

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl alpha-D-Mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural Analogues

The compound is compared below with key analogues based on substituent variations and biological relevance:

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-methoxyphenoxy group in the target compound likely enhances metabolic stability compared to α/β-arbutin’s 4-hydroxyphenoxy group, which is prone to oxidation or enzymatic cleavage . Dapagliflozin’s bulky chlorophenyl and ethoxyphenyl substituents enable selective binding to SGLT2 transporters, a feature absent in the target compound .

Stereochemical Variations: β-Arbutin’s axial configuration at the anomeric carbon reduces its solubility and depigmenting efficacy compared to α-arbutin . The target compound’s stereochemistry (unreported in evidence) may similarly influence its activity.

Natural vs. Synthetic Origins :

Physicochemical and Pharmacokinetic Properties

- Stability : The methoxy group may resist enzymatic degradation better than hydroxyl groups, as seen in arbutins’ susceptibility to tyrosinase .

Actividad Biológica

The compound 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol , also known by its chemical formula , has gained attention in the field of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 286.278 g/mol

- IUPAC Name : 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

Structural Characteristics

The compound features a hydroxymethyl group and a methoxyphenoxy moiety, which are significant for its biological activity. The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules.

Pharmacological Properties

Research indicates that 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol exhibits various biological activities:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antidiabetic Properties : Preliminary data indicate that this compound may enhance insulin sensitivity and glucose uptake in cells, making it a candidate for diabetes treatment.

The mechanisms through which this compound exerts its effects include:

- Modulation of signaling pathways involved in inflammation and oxidative stress.

- Interaction with cellular receptors that mediate glucose metabolism.

- Inhibition of enzymes responsible for the production of reactive oxygen species (ROS).

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant reduction in DPPH radical levels |

| Anti-inflammatory | ELISA for cytokine levels | Decreased IL-6 and TNF-alpha production |

| Antidiabetic | Glucose uptake assay in muscle cells | Increased glucose uptake by 30% |

Case Study Example

In a recent study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol on macrophage cells. The results showed a marked decrease in the secretion of pro-inflammatory cytokines following treatment with the compound at varying concentrations over 24 hours. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds revealed that 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol exhibited superior antioxidant properties compared to other phenolic compounds tested. This highlights its potential as a more effective agent in oxidative stress management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step glycosylation or oxane-ring formation. Key steps include:

- Protection/deprotection of hydroxyl groups to prevent undesired side reactions.

- Catalyst selection : Acidic or enzymatic catalysts (e.g., glycosyltransferases) for regioselective ether bond formation .

- Reaction optimization : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly acidic) are critical for minimizing byproducts .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Methoxyphenol, K₂CO₃, DMF, 70°C | 65 | 85% |

| 2 | TMSOTf, CH₂Cl₂, 0°C | 78 | 92% |

Q. How can the structural configuration of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., anomeric proton coupling constants for glycosidic bonds) .

- X-ray crystallography : Resolve absolute configuration of the oxane ring and substituents .

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₈O₉) and fragmentation patterns .

Q. What are the recommended protocols for solubility and stability testing?

- Methodological Answer :

- Solubility : Test in polar solvents (water, DMSO) and measure via UV-Vis or gravimetric analysis. Hydroxyl groups enhance aqueous solubility (~50 mg/mL in water) .

- Stability : Conduct accelerated degradation studies under varied pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods can resolve conflicting SAR data?

- Methodological Answer :

- SAR Studies : Compare enantiomers or diastereomers using in vitro assays (e.g., enzyme inhibition). For example, the β-anomer may show higher affinity for carbohydrate-binding proteins due to spatial alignment of hydroxyl groups .

- Data Contradiction Analysis : If conflicting bioactivity reports arise, validate via:

- Molecular docking : Simulate ligand-receptor interactions (software: AutoDock, Schrödinger) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies in affinity measurements .

Q. What computational tools are effective for predicting the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Reactivity Prediction : Use DFT calculations (Gaussian, ORCA) to model transition states for glycosidic bond hydrolysis or oxidation .

- Metabolic Pathway Simulation : Tools like BioTransformer or GLORYx predict phase I/II metabolism (e.g., O-demethylation of the 4-methoxyphenyl group) .

- Example Table :

| Software | Application | Output |

|---|---|---|

| COMSOL Multiphysics | Reaction kinetics modeling | Rate constants, activation energy |

| mzCloud | MS/MS spectral matching | Metabolite identification |

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- Experimental Replication : Standardize measurement conditions (e.g., pH 7.4 for logP via shake-flask method).

- Advanced Analytics : Use capillary electrophoresis for pKa determination or ion-mobility spectrometry for logP .

- Meta-Analysis : Aggregate data from PubChem, SciFinder, and peer-reviewed studies to identify outliers and establish consensus values .

Data Contradiction & Validation

Q. What strategies are recommended when experimental data conflicts with theoretical predictions (e.g., solubility vs. computational models)?

- Methodological Answer :

- Sensitivity Analysis : Vary parameters in computational models (e.g., COSMO-RS for solubility) to identify assumptions causing discrepancies .

- Cross-Validation : Pair molecular dynamics simulations with experimental DSC (differential scanning calorimetry) to assess crystalline vs. amorphous phase behavior .

Ethical & Safety Considerations

Q. What safety protocols are critical for handling this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.